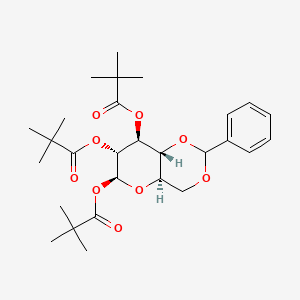![molecular formula C9H7N B573564 1H-Pyrrolo[2,1,5-CD]pyrrolizine CAS No. 174450-83-0](/img/structure/B573564.png)
1H-Pyrrolo[2,1,5-CD]pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,1,5-CD]pyrrolizine is a nitrogen-containing heterocyclic compound. Heterocycles are cyclic compounds that have at least one different element than carbon, such as sulfur, oxygen, or nitrogen. This compound is part of a broader class of pyrrole and pyrrolidine analogs, which have been extensively studied for their diverse biological and medicinal importance .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,1,5-CD]pyrrolizine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction is typically carried out under mild conditions and yields highly functionalized derivatives. Industrial production methods often involve similar cycloaddition reactions, but on a larger scale and with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,1,5-CD]pyrrolizine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1,5-CD]pyrrolizine-2,3-dione, while reduction can produce dihydro-1H-pyrrolo[2,1,5-CD]pyrrolizine .
Applications De Recherche Scientifique
1H-Pyrrolo[2,1,5-CD]pyrrolizine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,1,5-CD]pyrrolizine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell proliferation and inflammation .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,1,5-CD]pyrrolizine is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Pyrrolopyrazine: Known for its antimicrobial and antiviral activities.
Pyrrolo[1,2-a]indole: Used in drug discovery for its anticancer properties.
Pyrrolidine: Widely used in medicinal chemistry for the development of new drugs.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Propriétés
IUPAC Name |
10-azatricyclo[5.2.1.04,10]deca-1,3,5,7-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMWYUPMZLHXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C=CC3=CC=C1N23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666080 |
Source


|
| Record name | 1H-Pyrrolo[2,1,5-cd]pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174450-83-0 |
Source


|
| Record name | 1H-Pyrrolo[2,1,5-cd]pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[Ala92]-Peptide 6](/img/structure/B573502.png)
